molecular formula C22H23N3O4S2 B381361 methyl 2,4-dimethyl-5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 315710-58-8

methyl 2,4-dimethyl-5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B381361
CAS No.: 315710-58-8
M. Wt: 457.6g/mol
InChI Key: BGCRTVFCAYBWCT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure .


Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its functional groups, stereochemistry, and conformation .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it can undergo and the conditions required for these reactions .


Physical and Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound’s structure, it is likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action, as well as the cell types and biological systems in which these targets are expressed .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules or drugs, and the specific characteristics of the target cells or organisms. Specific details about how these factors might influence the action of this compound are currently unknown .

This would provide valuable insights into the potential therapeutic applications of this compound .

Safety and Hazards

This would involve examining any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

methyl 2,4-dimethyl-5-[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-5-9-25-20(27)17-13-7-6-8-15(13)31-19(17)24-22(25)30-10-14(26)18-11(2)16(12(3)23-18)21(28)29-4/h5,23H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCRTVFCAYBWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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